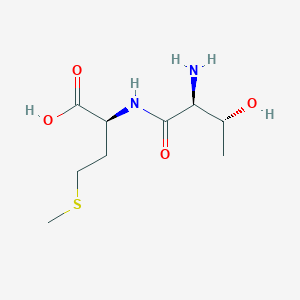Thr-Met
CAS No.: 90729-28-5
Cat. No.: VC3733471
Molecular Formula: C9H18N2O4S
Molecular Weight: 250.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 90729-28-5 |
|---|---|
| Molecular Formula | C9H18N2O4S |
| Molecular Weight | 250.32 g/mol |
| IUPAC Name | (2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid |
| Standard InChI | InChI=1S/C9H18N2O4S/c1-5(12)7(10)8(13)11-6(9(14)15)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 |
| Standard InChI Key | APIDTRXFGYOLLH-VQVTYTSYSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N)O |
| SMILES | CC(C(C(=O)NC(CCSC)C(=O)O)N)O |
| Canonical SMILES | CC(C(C(=O)NC(CCSC)C(=O)O)N)O |
Introduction
Structural Characteristics of Thr-Met
Molecular Composition and Configuration
Thr-Met (CHNOS) is a linear dipeptide with a molecular weight of 250.32 g/mol . Its IUPAC name, L-threonyl-L-methionine, reflects the sequential linkage of threonine (via its carboxyl group) and methionine (via its amino group). The stereochemistry of both residues is critical: threonine contributes a β-hydroxyl group, while methionine provides a thioether side chain (-SCH).
Conformational Flexibility
| Structural Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNOS | |
| CAS Registry Number | 90729-28-5 | |
| ChEBI ID | CHEBI:74861 | |
| Predominant χ3 Angles (Met) | 60°, 180°, 300° |
Spectroscopic and Thermodynamic Properties
Infrared Spectroscopy
IR-LD analysis of Thr-Met identifies key vibrational modes:
-
Amide I Band: 1650–1660 cm (C=O stretching)
-
Amide II Band: 1540–1550 cm (N-H bending and C-N stretching)
These bands shift minimally under polarized light, indicating rigid hydrogen-bonded networks in the solid state .
Thermodynamic Stability
The logP value of Thr-Met is -3.36, reflecting high hydrophilicity . This property aligns with its solubility in aqueous environments and suggests limited membrane permeability without transporters.
Biological Roles and Metabolic Pathways
Role in One-Carbon Metabolism
Thr-Met’s methionine residue contributes to S-adenosylmethionine (SAM) synthesis, a universal methyl donor. In murine embryonic stem cells (mESCs), threonine catabolism generates glycine and acetyl-CoA, which regulate histone H3 lysine 4 trimethylation (H3K4me3) . Deprivation of threonine in mESC cultures halts H3K4me3, impairing pluripotency .
Compartmentalized Metabolism
Threonine is metabolized in perinuclear mitochondria, producing formate for nuclear SAM synthesis . This spatial regulation ensures that Thr-Met-derived 1-carbon units specifically target histone methylation sites, linking metabolism to epigenetic regulation.
Enzymatic Degradation and Recycling
Thr-Met is hydrolyzed by peptidases into its constituent amino acids, which enter the methionine salvage pathway. Methionine adenosyltransferase (MAT) converts methionine to SAM, while threonine dehydratase channels threonine into the glycine/serine pool.
Comparative Analysis with Related Peptides
Gly-Thr-Met: A Tripeptide Analog
Gly-Thr-Met (CHNOS), a tripeptide with an N-terminal glycine, exhibits enhanced conformational flexibility compared to Thr-Met . Its molecular weight (307.37 g/mol) and solubility profile differ due to the additional glycine residue .
| Property | Thr-Met | Gly-Thr-Met |
|---|---|---|
| Molecular Weight | 250.32 g/mol | 307.37 g/mol |
| logP | -3.36 | -2.89 (estimated) |
| Key Functional Groups | β-OH, -SCH | Glycine amide |
Applications and Future Directions
Biomedical Research
Thr-Met’s role in epigenetic regulation positions it as a candidate for studying metabolic diseases. For example, disruptions in one-carbon metabolism are linked to neural tube defects and cardiovascular disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume